molecular formula C14H21ClN2O2 B11819770 (3R,4S)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride

(3R,4S)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B11819770
M. Wt: 284.78 g/mol
InChI Key: MMJLWUJXQMYCPX-UHFFFAOYSA-N
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Description

(3R,4S)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 4-methylpiperidine.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nucleophilic substitution and amination.

    Final Product: The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis are employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3R,4S)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: This compound shares a similar structure but with different substituents.

    3-Amino-4-methylbenzoic acid: Another compound with a similar amino and methyl group arrangement.

Uniqueness

(3R,4S)-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which significantly influences its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl 3-amino-4-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H

InChI Key

MMJLWUJXQMYCPX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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